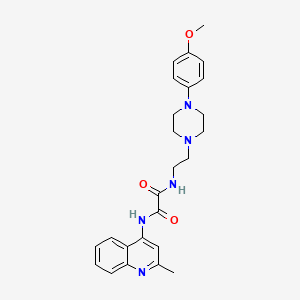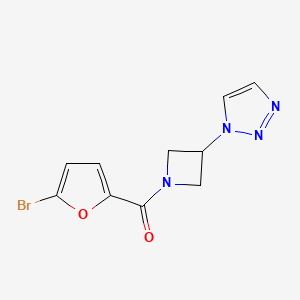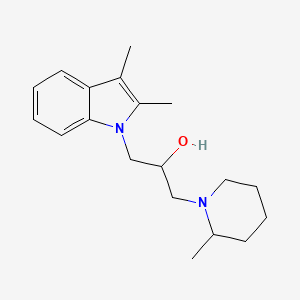
1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and mood regulation. Inhibition of FAAH leads to increased levels of endocannabinoids, which has potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound is structurally related to molecules that have been explored for their potential in treating various medical conditions. For instance, compounds with similar structures have been investigated as serotonin receptor antagonists, indicating potential applications in the development of antidepressants and other CNS-active drugs (Rocco et al., 2004). Furthermore, indole derivatives have been studied for their dual inhibitory activity on cholinesterases and monoamine oxidases, suggesting a role in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Organic Synthesis and Chemical Reactions
The unique structure of this compound makes it a valuable entity in organic synthesis, especially in the construction of complex molecular architectures. For example, the indole and piperidine moieties present in such molecules can serve as key building blocks in the synthesis of diverse organic compounds, including those with potential biological activity. The reactions involved can range from alkylation, ring closure, to more specialized organic transformations, highlighting the compound's utility in expanding chemical libraries and exploring new chemical space (Roman, 2013).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-8-6-7-11-20(14)12-17(22)13-21-16(3)15(2)18-9-4-5-10-19(18)21/h4-5,9-10,14,17,22H,6-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYFBXSFQXDNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(CN2C(=C(C3=CC=CC=C32)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

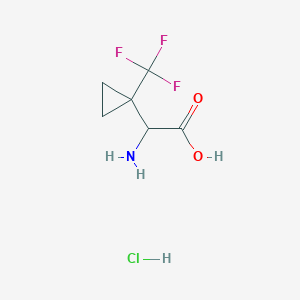

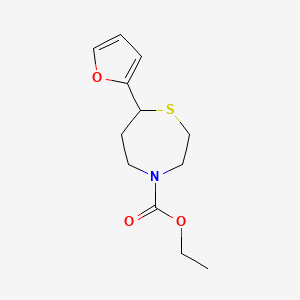
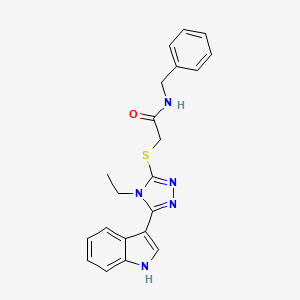
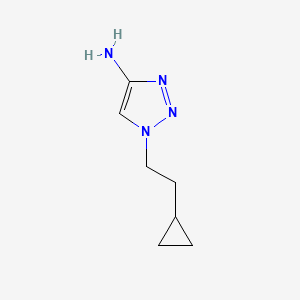
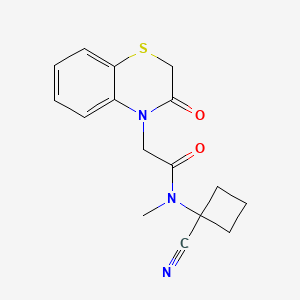
![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)
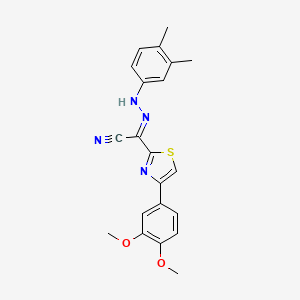
![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)
